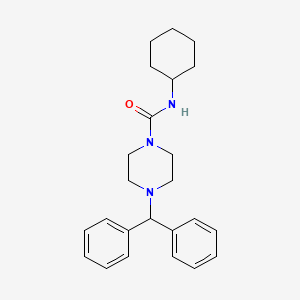

4-benzhydryl-N-cyclohexylpiperazine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzhydryl-N-cyclohexylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O/c28-24(25-22-14-8-3-9-15-22)27-18-16-26(17-19-27)23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-2,4-7,10-13,22-23H,3,8-9,14-19H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRGBCHOFRYUCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801205009 | |

| Record name | N-Cyclohexyl-4-(diphenylmethyl)-1-piperazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401578-04-9 | |

| Record name | N-Cyclohexyl-4-(diphenylmethyl)-1-piperazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401578-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-4-(diphenylmethyl)-1-piperazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Benzhydryl N Cyclohexylpiperazine 1 Carboxamide and Analogues

Retrosynthetic Analysis of the Piperazine-1-carboxamide (B1295725) Linkage

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 4-benzhydryl-N-cyclohexylpiperazine-1-carboxamide, the analysis begins by identifying the most feasible bond cleavages. The primary disconnections are the C-N bonds of the carboxamide group and the C-N bond connecting the benzhydryl moiety to the piperazine (B1678402) ring.

The most logical disconnection is at the amide bond, a common strategy in synthetic planning. amazonaws.com This bond can be retrosynthetically cleaved to yield two key synthons: a 4-benzhydrylpiperazine cation and a cyclohexylcarboxamide anion. These synthons correspond to the synthetic equivalents of 1-benzhydrylpiperazine (B193184) and an activated cyclohexylamine (B46788) derivative, such as cyclohexyl isocyanate or cyclohexylcarbamoyl chloride.

A further disconnection of the 1-benzhydrylpiperazine intermediate at the C-N bond between the piperazine ring and the benzhydryl group suggests two precursor molecules: piperazine and a benzhydryl halide (e.g., benzhydryl chloride). This multi-step retrosynthetic pathway breaks the complex target molecule down into three basic building blocks: benzhydryl chloride, piperazine, and cyclohexylamine. This strategic approach allows for a convergent synthesis, where key intermediates are prepared separately before being combined. rsc.org

Synthesis of Key Intermediates: Benzhydrylpiperazine Scaffolds

The 1-benzhydrylpiperazine core is a crucial intermediate in the synthesis of the target molecule. Its preparation is a well-established process, typically achieved through nucleophilic substitution, although alternative methods for generating the benzhydryl group exist.

Preparation of 1-Benzhydrylpiperazine via Nucleophilic Substitution

The most direct and widely used method for synthesizing 1-benzhydrylpiperazine is the nucleophilic substitution reaction between benzhydryl chloride and piperazine. ajrconline.orgijpsr.com In this SN2 reaction, one of the secondary amine nitrogens of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of benzhydryl chloride and displacing the chloride leaving group.

The reaction is typically carried out in the presence of a weak base, such as anhydrous potassium carbonate, to neutralize the hydrochloric acid formed as a byproduct. ajrconline.orgresearchgate.net This prevents the protonation of the piperazine, which would render it non-nucleophilic. A polar aprotic solvent like N,N-dimethylformamide (DMF) is often employed to facilitate the reaction. ajrconline.org The reaction mixture is heated to ensure a reasonable reaction rate, often under reflux conditions. ajrconline.org Upon completion, the product is isolated through standard workup procedures involving extraction and purification, often by recrystallization. ajrconline.orgresearchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Benzhydryl Chloride | Piperazine | Potassium Carbonate | DMF | 50-60 °C | ajrconline.org |

| Benzhydryl Chloride | Piperazine | Potassium Carbonate | DMF | Reflux | researchgate.net |

Alternative Synthetic Routes for Benzhydryl Moieties

While the use of benzhydryl chloride is common, the benzhydryl moiety itself can be synthesized through various routes. One prevalent method starts with the Grignard reaction between benzaldehyde (B42025) and phenyl magnesium chloride to produce benzhydrol (diphenylmethanol). ajrconline.org The resulting secondary alcohol is then converted to benzhydryl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂). ajrconline.org

Other advanced methods for creating the benzhydryl-nitrogen bond have also been explored. These include metal-catalyzed reactions and the use of organometallic reagents like benzhydryllithium. acs.orgnih.gov For instance, a base-mediated 1,6-conjugate addition of heterocyclic amines to para-quinone methides can yield unsymmetrical benzhydryl amines. acs.org These alternative routes offer flexibility in substrate scope and can be valuable when specific stereochemistry or functional group tolerance is required.

Formation of the N-Cyclohexylpiperazine-1-carboxamide Moiety

The final step in the synthesis involves the formation of the carboxamide linkage between the 1-benzhydrylpiperazine intermediate and a cyclohexylamino group. This can be accomplished through several methods, primarily involving acylation reactions or the use of coupling reagents.

Acylation Reactions Utilizing Cyclohexylamine Derivatives

A highly efficient method for forming the target carboxamide is the acylation of 1-benzhydrylpiperazine with a suitable cyclohexylamine derivative. The most common approach involves reacting the secondary amine of the piperazine ring with cyclohexyl isocyanate. The nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This reaction is typically rapid and high-yielding, often proceeding at room temperature without the need for a catalyst. This method is analogous to the synthesis of other benzhydrylpiperazine carboxamide derivatives, which have been successfully prepared by reacting the piperazine intermediate with various isocyanates. bilkent.edu.trnih.gov

Alternatively, a two-step process can be employed where cyclohexylamine is first converted into a more reactive acylating agent. For example, reaction with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547) generates cyclohexylcarbamoyl chloride. This intermediate can then react with 1-benzhydrylpiperazine in the presence of a base (such as triethylamine) to eliminate HCl and form the desired carboxamide bond. ajrconline.org

| Piperazine Derivative | Acylating Agent | Key Features | Analogous Reaction Reference |

|---|---|---|---|

| 1-Benzhydrylpiperazine | Cyclohexyl isocyanate | Direct, high-yield, often requires no catalyst. | bilkent.edu.tr, nih.gov |

| 1-Benzhydrylpiperazine | Cyclohexylcarbamoyl chloride | Requires a base (e.g., triethylamine) to neutralize HCl byproduct. | ajrconline.org, ijpsr.com |

Carbamide Formation Strategies via Coupling Reagents

Amide bond formation can also be mediated by a wide range of coupling reagents, which are designed to activate carboxylic acids. luxembourg-bio.com In the context of forming a urea (B33335) or carboxamide, these reagents facilitate the reaction between two amine components and a carbonyl source.

One such strategy involves the use of carbonyldiimidazole (CDI). peptide.com In this "one-pot" approach, CDI can first react with cyclohexylamine to form an activated imidazole-1-carboxamide intermediate. Subsequent addition of 1-benzhydrylpiperazine leads to nucleophilic attack by the piperazine nitrogen, displacing the imidazole (B134444) group to form the stable N-cyclohexylpiperazine-1-carboxamide product.

Other carbodiimide-based coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or water-soluble variants like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are staples in peptide synthesis and can be adapted for this purpose. luxembourg-bio.compeptide.com These reagents would typically be used in conjunction with a carbon dioxide source or a protected carbamic acid to facilitate the coupling between the 1-benzhydrylpiperazine and cyclohexylamine nucleophiles. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions and improve yields. luxembourg-bio.com While effective, these methods can be more complex than direct acylation and may require careful optimization of reaction conditions.

Regioselective Functionalization of the Piperazine Ring

The functionalization of the piperazine core is traditionally dominated by substitutions at its two nitrogen atoms. However, achieving structural diversity requires selective functionalization of the carbon atoms (C-H functionalization) of the piperazine ring. rsc.orgmdpi.com This is a significant synthetic challenge due to the presence of the second nitrogen atom, which can complicate reaction pathways that are successful for other cyclic amines like piperidines. nih.govencyclopedia.pub

Recent advances have focused on direct C-H functionalization to create C-substituted piperazines. nih.gov These methods offer a more atom-economical and efficient route to novel analogues compared to multi-step classical syntheses that often start from different linear precursors. rsc.orgresearchgate.net

Strategies for regioselective C-H functionalization include:

Directed Metalation: The use of directing groups can facilitate the selective activation of a specific C-H bond by a transition metal catalyst. rsc.orgsnnu.edu.cn For piperazine systems, one of the nitrogen atoms can be functionalized with a group that coordinates to the metal center, guiding the catalytic functionalization to an adjacent C-H bond. While highly effective, this often requires the addition and subsequent removal of the directing group. snnu.edu.cn

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating α-amino radicals from piperazines under mild conditions. mdpi.comencyclopedia.pub These radicals can then engage in coupling reactions with various partners, leading to C-H functionalization. For instance, coupling N-Boc piperazines with 1,4-dicyanobenzenes can produce α-aryl-substituted piperazines. mdpi.com

Tantalum-Catalyzed Hydroaminoalkylation: This atom-economic method allows for the α-alkylation of piperazines with terminal olefins at high temperatures without the need for a directing group. nih.gov

[3+3] Cycloadditions: Catalytic methods involving the formal [3+3] cycloaddition of imines, catalyzed by iridium complexes, can produce highly substituted piperazines with excellent regio- and diastereoselectivity in a single step. nih.govacs.org

These advanced methods provide pathways to functionalize the carbon backbone of the piperazine ring, opening up previously unexplored chemical space for analogues of this compound. rsc.org

Design and Synthesis of Structurally Related Piperazine Carboxamide Analogues

The design and synthesis of analogues of this compound are crucial for establishing structure-activity relationships (SAR). researchgate.netnih.gov This typically involves systematic modifications of the three main components of the molecule: the benzhydryl group, the N-cyclohexylamide moiety, and the piperazine core itself.

A common synthetic route to the core structure, 1-benzhydrylpiperazine, starts with the reduction of benzophenone (B1666685) to benzhydrol, followed by chlorination with thionyl chloride to yield benzhydryl chloride. Subsequent reaction with piperazine affords the desired 1-benzhydrylpiperazine intermediate. ajrconline.org The final carboxamide analogues are then typically synthesized by reacting this intermediate with various isocyanates or by coupling with carboxylic acids. tandfonline.com

For example, a series of N-alkyl-4-benzhydrylpiperazine-1-carboxamides can be prepared by reacting 1-benzhydrylpiperazine with different isocyanate derivatives in dichloromethane (B109758) with triethylamine (B128534) as a base. tandfonline.com This approach allows for the introduction of a wide variety of substituents on the carboxamide nitrogen.

| Compound | Substituent on Benzhydryl | N-Substituent on Carboxamide | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 5o | Bis(4-fluorophenyl)methyl | 4-Bromophenyl | 67 | 210.9 |

| 5u | (4-chlorophenyl)(phenyl)methyl | 2,6-Dichlorophenyl | 38 | 224.6 |

| 5v | (4-chlorophenyl)(phenyl)methyl | 2-Phenylethyl | 49 | 147.8 |

Similarly, modifications can be made to the benzhydryl portion. By starting with substituted benzophenones, analogues with different electronic and steric properties on the aromatic rings can be synthesized. For instance, using 4-chlorobenzophenone (B192759) or 4,4'-difluorobenzophenone (B49673) leads to the corresponding substituted benzhydrylpiperazine intermediates. tandfonline.com

Another approach involves coupling the 1-benzhydrylpiperazine intermediate with various substituted acid chlorides. ajrconline.orgtandfonline.com

| Compound | Aroyl Group | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 9a | 2-Chlorobenzoyl | 60 | >270 |

| 9b | 4-Chlorobenzoyl | 75 | 158-160 |

| 9c | 2,4-Dichlorobenzoyl | 80 | 138-140 |

| 9d | 4-Nitrobenzoyl | 85 | 188-190 |

These systematic modifications allow researchers to probe the effects of different functional groups on the biological activity of the parent compound, leading to a comprehensive understanding of its SAR. tandfonline.com

Stereochemical Control and Characterization in Synthesis

The benzhydryl group in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. Since enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties, the control and characterization of stereochemistry are critical aspects of its synthesis. rsc.orgwvu.edu

Asymmetric Synthesis: The development of methods for the asymmetric synthesis of chiral piperazines is an active area of research. rsc.org These methods aim to produce a single enantiomer selectively, avoiding the need for subsequent resolution of a racemic mixture. Strategies for stereochemical control include:

Catalytic Asymmetric Synthesis: This involves using a chiral catalyst to guide the reaction towards the formation of one enantiomer over the other. For example, the enantioselective synthesis of 3-substituted piperazines has been achieved through a tandem hydroamination and asymmetric transfer hydrogenation reaction, employing a chiral ruthenium catalyst. nih.gov Mechanistic insights from such reactions can be extended to other substrates, potentially allowing for the asymmetric synthesis of C-substituted benzhydrylpiperazine precursors. nih.gov

Diastereoselective Synthesis: In this approach, a chiral auxiliary is used to direct the formation of a specific diastereomer. Subsequent removal of the auxiliary yields the enantiomerically enriched product. Highly diastereoselective intramolecular hydroamination reactions have been used as a key step in the synthesis of 2,6-disubstituted piperazines. rsc.org

Chiral Separation and Characterization: When a synthesis results in a racemic mixture, the individual enantiomers must be separated and characterized. wvu.edu

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating enantiomers on both analytical and preparative scales. mdpi.comnih.gov The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

Characterization: Once separated, the absolute configuration of each enantiomer can be determined using techniques such as X-ray crystallography. The enantiomeric purity is typically assessed using chiral HPLC or capillary electrophoresis. wvu.edu Spectroscopic methods like NMR are also used to confirm the structure of the separated isomers. chemrxiv.org

Control over stereochemistry is fundamental in the development of chiral molecules like this compound, ensuring the synthesis and evaluation of the desired, single stereoisomer.

Structure Activity Relationship Sar Investigations of 4 Benzhydryl N Cyclohexylpiperazine 1 Carboxamide Derivatives

Impact of Substituents on the Benzhydryl Moiety on Biological Activity

The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a critical pharmacophore whose interactions with biological targets can be significantly altered by the introduction of substituents. Research into the cytotoxic activities of benzhydrylpiperazine derivatives has provided valuable insights into the effects of such modifications. nih.govtandfonline.combilkent.edu.tr

A study involving a series of novel benzhydrylpiperazine carboxamide and thioamide derivatives demonstrated that substitutions on the phenyl rings of the benzhydryl moiety have a pronounced impact on cytotoxic activity against various cancer cell lines. nih.govtandfonline.com In general, the introduction of a chlorine atom at the 4-position of one of the phenyl rings (4-chlorobenzhydryl) resulted in greater cytotoxicity compared to the unsubstituted benzhydryl parent compounds. nih.govtandfonline.combilkent.edu.tr Furthermore, the addition of a second fluorine atom to create a 4,4'-difluorobenzhydryl moiety was also explored. tandfonline.combilkent.edu.tr

These findings suggest that the electronic properties and size of the substituents on the benzhydryl group are key determinants of biological activity. Halogen atoms, being electron-withdrawing, can alter the electronic distribution of the phenyl rings, potentially enhancing binding interactions with target proteins.

Below is a data table summarizing the cytotoxic activity (GI₅₀ values) of selected benzhydrylpiperazine derivatives against different human cancer cell lines.

| Compound | R¹ | R² | R³ | HUH-7 GI₅₀ (µM) | MCF-7 GI₅₀ (µM) | HCT-116 GI₅₀ (µM) |

|---|---|---|---|---|---|---|

| 5b | H | H | n-propyl | >100 | >100 | >100 |

| 5j | Cl | H | n-propyl | 15.7 | 16.5 | 12.8 |

| 5r | F | F | n-propyl | >100 | >100 | >100 |

| 5c | H | H | isopropyl | >100 | >100 | >100 |

| 5k | Cl | H | isopropyl | 14.8 | 15.1 | 11.9 |

| 5s | F | F | isopropyl | 85.9 | >100 | >100 |

Data sourced from Yüksek, H. et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2014. nih.gov

Role of the Cyclohexyl Group and its Structural Modifications

The N-cyclohexylcarboxamide portion of the molecule plays a significant role in defining the compound's interaction with specific receptors. The size, shape, and lipophilicity of the cyclohexyl ring are important for fitting into the binding pockets of target proteins. While extensive SAR studies on the modification of the cyclohexyl group for the specific 4-benzhydryl-N-cyclohexylpiperazine-1-carboxamide parent structure are limited, research on closely related analogs targeting the cannabinoid receptor 1 (CB1) provides valuable insights. nih.govresearchgate.net

For instance, the compound (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), a close analog, was identified as a CB1 receptor inverse agonist. nih.gov In the same study, other derivatives where the N-cyclohexylcarboxamide moiety was replaced by different groups were synthesized and evaluated. nih.govresearchgate.net Comparing the CB1 binding affinity of the cyclohexyl derivative with analogs bearing an N-cinnamyl or an N-tosyl group on the piperazine (B1678402) ring highlights the importance of the substituent at this position. nih.gov The cyclohexyl group, with its specific conformational flexibility and hydrophobicity, appears to be well-suited for interaction with the CB1 receptor.

Analysis of Piperazine Ring Substitutions in Receptor Binding and Functional Efficacy

The piperazine ring acts as a central scaffold, and its primary role is to correctly orient the benzhydryl and N-cyclohexylcarboxamide pharmacophores in three-dimensional space for optimal interaction with a biological target. nih.govmdpi.com The two nitrogen atoms of the piperazine ring are key features; the N-1 nitrogen is typically acylated to form the carboxamide, while the N-4 nitrogen is substituted with the bulky benzhydryl group. nih.gov This disubstitution pattern is crucial for the biological activity of many piperazine-based drugs. nih.gov

The piperazine core itself is generally considered a "privileged structure" in drug discovery due to its favorable pharmacokinetic properties, such as improving aqueous solubility and oral bioavailability. nih.gov Direct substitution on the carbon atoms of the piperazine ring is less common for this class of compounds but can be a strategy to alter the conformation and properties of the molecule. However, SAR studies on analogs of this compound have primarily focused on varying the substituents on the N-1 and N-4 nitrogens.

As seen in the development of CB1 inverse agonists, replacing the entire N-cyclohexylcarboxamide group at the N-1 position with moieties like a cinnamyl group or a tosyl group leads to compounds with comparable, albeit slightly different, binding affinities, indicating that the piperazine ring can serve as a versatile anchor for various functional groups. nih.gov

SAR Related to Specific Pharmacological Targets

The piperazine-1-carboxamide (B1295725) core is a known pharmacophore for antagonists of the Vanilloid Receptor 1 (TRPV1), a key target for pain therapeutics. nih.govbiomolther.org While SAR studies for the exact 4-benzhydryl derivative are not extensively published for this target, valuable information can be gleaned from analogs like 4-(2-pyridyl)piperazine-1-carboxamides. researchgate.net In these analogs, the benzhydryl group is replaced by a pyridyl moiety. SAR studies on this series revealed that the nature of the substituent on the carboxamide nitrogen is critical for potent VR1 antagonism.

Small, non-aromatic groups such as adamantyl, cyclooctyl, and cyclohexyl were found to be favorable. Modifications to the cyclohexyl ring, such as the introduction of methyl or hydroxyl groups, were generally well-tolerated and in some cases led to improved potency. This suggests that the cyclohexyl group in this compound is likely a key contributor to potential VR1 antagonist activity, fitting into a hydrophobic pocket in the receptor.

The 4-benzhydrylpiperazine scaffold has been successfully exploited to develop potent ligands for the Cannabinoid Receptor 1 (CB1). nih.govresearchgate.net A key example is the derivative LDK1229, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride, which is a potent CB1 inverse agonist with a Ki value of 220 nM. nih.gov

The SAR for this class of compounds at the CB1 receptor highlights several important features:

Benzhydryl Moiety: The presence of two phenyl rings is crucial. The introduction of para-fluoro substituents on both rings, as in LDK1229, is compatible with high-affinity binding. nih.gov

Piperazine N-1 Substituent: The N-cyclohexylcarboxamide group is a key element for CB1 receptor interaction in this scaffold. However, it can be replaced by other groups. For example, replacing it with a tosyl group (in LDK1222) or a cinnamyl group (in LDK1203) resulted in compounds that retained comparable binding affinity for the CB1 receptor. nih.govresearchgate.net

This indicates a degree of flexibility in the requirements for the substituent at the N-1 position of the piperazine ring for CB1 binding.

| Compound | Benzhydryl Substitution | Piperazine N-1 Substitution | CB1 Binding Affinity (Ki, nM) |

|---|---|---|---|

| LDK1229 | 4,4'-difluoro | Cyclohexylcarboxamide | 220 |

| LDK1222 | 4,4'-difluoro | Tosyl | Comparable to LDK1229 |

| LDK1203 | 4,4'-difluoro | Cinnamyl | Comparable to LDK1229 |

Data sourced from Malla, M. et al., Molecular Pharmacology, 2015. nih.gov

The development of dual inhibitors of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) is a promising strategy for creating anti-inflammatory agents with improved safety profiles. nih.govtandfonline.com The benzhydrylpiperazine scaffold has emerged as a promising template for designing such dual inhibitors. rsc.orgnih.gov

A study on a series of benzhydrylpiperazine derivatives linked to an oxadiazole ring revealed important SAR insights for dual COX-2/5-LOX inhibition. nih.gov Although the N-cyclohexylcarboxamide was not present in this series, the findings regarding substitutions on a terminal phenyl ring (analogous to one of the benzhydryl rings) are highly relevant. The study showed that the nature of the substituent on this phenyl ring significantly modulates the inhibitory potential and selectivity. nih.gov

Electron-withdrawing groups (EWGs) such as -Cl, -NO₂, -CN, and -F on the terminal phenyl ring generally led to moderate to excellent inhibition of both COX-2 and 5-LOX. nih.gov

Electron-donating groups (EDGs) like -OCH₃, -OH, and -CH₃ resulted in more moderate inhibition. nih.gov

The position of the substituent was also critical. A chloro group in the para-position of the terminal phenyl ring produced the most active compound in the series, with potent COX-2 (IC₅₀ = 0.25 µM) and 5-LOX (IC₅₀ = 7.87 µM) inhibition. rsc.orgnih.gov

These results strongly suggest that modifying the benzhydryl moiety of this compound with electron-withdrawing groups could be a viable strategy for developing potent dual COX-2/5-LOX inhibitors. nih.gov

| Compound | Substitution on Terminal Phenyl Ring | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |

|---|---|---|---|

| 9a | 4-OCH₃ | 0.89 | 21.18 |

| 9d | 4-Cl | 0.25 | 7.87 |

| 9g | 4-NO₂ | 0.31 | 9.16 |

| 9j | 4-F | 0.68 | 18.94 |

| Celecoxib (B62257) (Standard) | - | 0.36 | - |

| Zileuton (B1683628) (Standard) | - | - | 14.29 |

Data sourced from Kumar, A. et al., RSC Medicinal Chemistry, 2022. rsc.orgnih.gov

Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligand Activity SAR

The piperazine scaffold is a well-established pharmacophore for targeting sigma (σ) receptors. Structure-activity relationship studies on related N-cyclohexylpiperazine and benzhydrylpiperazine derivatives have provided critical insights into the structural requirements for affinity and selectivity at σ1 and σ2 subtypes.

Key determinants for sigma receptor affinity in this class of compounds include the nature of the substituents on both piperazine nitrogens. High-affinity σ2 receptor ligands have been identified among N-cyclohexylpiperazine derivatives. nih.gov The lipophilicity introduced by the cyclohexyl group appears to be correlated with the antiproliferative activity mediated by the σ2 receptor. researchgate.net For instance, the compound 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) is a well-known high-affinity ligand for both σ1 and σ2 receptors. nih.govresearchgate.net

Investigations into the importance of the piperazine nitrogen atoms revealed that both basic nitrogens are crucial for optimal σ2 receptor binding. nih.gov Replacing one of the nitrogen atoms with a methine group or converting it into an amide function generally leads to a decrease in σ2 affinity. nih.gov Conversely, the conversion of a piperazine nitrogen to an amide has been shown to produce ligands with remarkably high affinity and selectivity for the σ1 receptor. researchgate.netnih.gov This suggests that the N-cyclohexylcarboxamide moiety of the title compound likely plays a significant role in modulating the affinity and selectivity profile between the two sigma receptor subtypes.

| Compound/Modification | Key Structural Feature | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) | σ2/σ1 Selectivity |

| PB28 | N-cyclohexylpiperazine core | 0.38 | 0.68 | 0.56 |

| Amide Analog of PB28 | Piperazine N converted to amide | 0.11 | 179 | 1627 |

| Piperidine Analog of PB28 | Piperazine N replaced by CH | 3.64 (EC50, µM) | 1.40 (EC50, µM) | - |

| Simple N-cyclohexylpiperazine | Lacks bulky arylalkyl group | - | 4.70 | Low |

Data compiled from literature on PB28 and its analogues to illustrate SAR principles. researchgate.netnih.gov

Antimicrobial Activity SAR

The 1-benzhydrylpiperazine (B193184) scaffold is a known pharmacophore for antimicrobial agents. The bulky, lipophilic benzhydryl (diphenylmethyl) group is understood to enhance antibacterial activity by increasing the molecule's ability to permeate microbial cell membranes. tandfonline.com SAR studies have focused on derivatives where the second piperazine nitrogen is functionalized as either a sulfonamide or a carboxamide. tandfonline.comtandfonline.comnih.gov

For the carboxamide series, which is directly related to the title compound, the nature of the substituent on the aromatic ring of the benzamide (B126) moiety is a critical determinant of antimicrobial potency. A clear trend has been established where electron-withdrawing groups significantly enhance activity against both Gram-positive and Gram-negative bacteria. tandfonline.com

Specifically:

Nitro Groups: The presence of nitro groups, particularly a 3,5-dinitro substitution pattern on the benzoyl ring, results in potent antimicrobial activity. tandfonline.comnih.gov

Halo Groups: Chloro substituents also confer strong antibacterial properties. Dichloro-substituted derivatives have demonstrated better activity than their bromo- or fluoro- counterparts against several bacterial strains. tandfonline.com

Alkyl Groups: In contrast, the introduction of bulky, electron-donating groups like a tertiary-butyl group on the benzoyl ring leads to a significant reduction or loss of activity. tandfonline.com

These findings indicate that the electronic properties of the substituent attached to the carboxamide function are paramount for the antimicrobial action of benzhydrylpiperazine derivatives.

| Compound | R Group (on benzoyl moiety) | S. aureus MIC (μg/mL) | B. subtilis MIC (μg/mL) | E. coli MIC (μg/mL) | P. aeruginosa MIC (μg/mL) |

| 9a | 4-tert-butyl | >100 | >100 | >100 | >100 |

| 9c | 4-nitro | 12.5 | 12.5 | 25 | 25 |

| 9d | 4-bromo | 50 | 25 | 50 | 50 |

| 9e | 2,4-dichloro | 12.5 | 12.5 | 25 | 12.5 |

| 9f | 4-fluoro | 25 | 50 | 12.5 | 25 |

| 9h | 3,5-dinitro | 6.25 | 12.5 | 12.5 | 6.25 |

| Streptomycin | (Standard) | 6.25 | 6.25 | 6.25 | 6.25 |

Minimum Inhibitory Concentration (MIC) data for a series of 1-benzhydryl-4-(substituted-benzoyl)-piperazines. tandfonline.comtandfonline.comnih.gov

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition SAR (for related analogues)

While there is no direct published research on this compound as an inhibitor of the HCV NS5B polymerase, SAR studies on structurally related analogues containing piperazine-carboxamide motifs have identified this scaffold as a promising starting point for developing potent inhibitors. nih.gov

The HCV NS5B RNA-dependent RNA polymerase is a key target for direct-acting antiviral agents. Non-nucleoside inhibitors that bind to allosteric sites on the enzyme are of particular interest. Studies have revealed that N-benzyl-piperazine-2-carboxamide derivatives can act as potent NS5B inhibitors. nih.gov Optimization of this series led to compounds with low nanomolar replicon activities against HCV genotypes 1a and 1b. nih.gov

Furthermore, other research has identified pyridine (B92270) carboxamides, which often incorporate a piperazine as a linker, as potent inhibitors that bind to the palm site of the NS5B enzyme. scispace.com These findings collectively suggest that the combination of a piperazine ring and a carboxamide functional group can be effectively utilized in the design of NS5B inhibitors. The bulky benzhydryl and cyclohexyl groups of the title compound would occupy space in the enzyme's binding pocket, and their specific interactions would determine the ultimate inhibitory activity. Further investigation would be required to ascertain whether these specific lipophilic groups are tolerated and can confer potent inhibitory activity.

| Compound Class | Key Structural Feature | Target Site | Potency (EC50/IC50) |

| Piperazine-2-carboxamide | N-benzyl-1-(phenylsulfonyl) | NS5B Allosteric Site | 7-89 nM (replicon) |

| Pyridine Carboxamide | Nicotinic acid scaffold with piperazine linker | NS5B Palm Site | 14 nM (enzyme) |

Data from related piperazine-carboxamide analogues showing potential as HCV NS5B inhibitors. nih.govscispace.com

Conformational Analysis and Stereochemical Influences on SAR

The three-dimensional structure and stereochemistry of this compound are expected to have a profound impact on its biological activity. Both the piperazine and cyclohexyl rings will adopt low-energy chair conformations. The orientation of the bulky substituents—the benzhydryl group at N4 and the N-cyclohexylcarboxamide group at N1—can exist in either axial or equatorial positions, with the equatorial orientation typically being more stable to minimize steric hindrance.

Conformational studies on related 1-acyl-2-substituted piperazines have shown a preference for the axial conformation of the substituent, which can be stabilized by intramolecular interactions. nih.gov The specific conformational preference of the N-cyclohexylcarboxamide group would influence the spatial presentation of the pharmacophoric elements to the receptor binding site.

Stereochemistry is also a critical factor. Although the parent compound is achiral, derivatives could possess chiral centers. The importance of stereoisomerism has been demonstrated in related sigma receptor ligands, where the (-)-(S)-enantiomer of a chiral 4-methylpiperidine (B120128) derivative was found to be significantly more selective for the σ1 receptor. nih.gov Similarly, in a series of pyrimidinyl-piperazine carboxamide derivatives, the S-configuration at a chiral center was essential for the most potent α-glucosidase inhibitory activity. nih.gov This highlights that if chiral centers were introduced, for example by using non-identical substituents on the benzhydryl methine carbon, the resulting enantiomers would likely exhibit different affinities, selectivities, and potencies at their biological targets due to stereospecific interactions within the binding pocket.

Mechanistic and Molecular Pharmacology Studies of 4 Benzhydryl N Cyclohexylpiperazine 1 Carboxamide

Receptor Binding and Ligand Affinity Profiling.

The interaction of 4-benzhydryl-N-cyclohexylpiperazine-1-carboxamide and its analogs with various receptor systems has been a subject of scientific investigation, revealing a complex pharmacological profile. This section details the binding characteristics and functional activity of these compounds at several key receptors.

Characterization of Vanilloid Receptor 1 (VR1) Interactions.

Currently, there is a lack of specific data in the public domain characterizing the direct interaction, binding affinity, or functional modulation of this compound at the Vanilloid Receptor 1 (VR1), also known as TRPV1. While related structures are sometimes investigated for their effects on pain pathways where VR1 plays a crucial role, specific affinity (Ki) or efficacy (IC50) values for this particular compound are not available in the reviewed scientific literature.

Exploration of Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Interactions.

The benzhydrylpiperazine scaffold is a known pharmacophore for sigma receptors, and various derivatives have been evaluated for their affinity to both σ1 and σ2 subtypes. The N-cyclohexylpiperazine moiety is also recognized for conferring affinity for sigma-2 receptors. For instance, the compound PB28, which shares the N-cyclohexylpiperazine group, has been shown to bind with high affinity to both σ1 and σ2 receptors. nih.govnih.gov

Research into a series of N,N'-disubstituted piperazines has shown that the nature of the substituents significantly influences the binding affinity for both sigma receptor subtypes. nih.gov In one study, the conversion of an amide to an ethylenediamine (B42938) moiety in a related series increased affinity for both σ1 and σ2 receptors. nih.gov Specifically, within a series of 1-cyclohexyl-4-substituted piperazines, modifications to the piperazine (B1678402) nitrogen atoms were found to be critical for high-affinity binding to the σ2 receptor. nih.gov One amide-containing analog emerged as a highly potent and selective σ1 ligand with a Ki value of 0.11 nM and a 1627-fold selectivity over the σ2 receptor. nih.gov Another small N-cyclohexylpiperazine derivative displayed the highest σ2 affinity in its series with a Ki of 4.70 nM. nih.gov

While these studies underscore the importance of the core structure of this compound for sigma receptor interaction, specific binding affinity data (Ki values) for this exact molecule at σ1 and σ2 receptors are not detailed in the currently available literature.

Elucidation of Cannabinoid Receptor 1 (CB1) Antagonism.

Research has identified a close structural analog, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), as a novel inverse agonist for the Cannabinoid Receptor 1 (CB1). This compound differs from this compound only by the presence of two fluorine atoms on the benzhydryl moiety.

LDK1229 demonstrates selective binding to the CB1 receptor over the CB2 receptor, with a reported Ki value of 220 nM. Functional assays confirm its role as an inverse agonist, showing efficacy comparable to the well-characterized CB1 inverse agonist SR141716A in antagonizing the basal G protein coupling activity of the CB1 receptor. This is evidenced by a reduction in guanosine (B1672433) 5′-O-(3-thio)triphosphate binding. Furthermore, consistent with its inverse agonist properties, treatment with LDK1229 led to an increased cell surface localization of the CB1 receptor.

| Compound | Target | Ki (nM) | Activity |

|---|---|---|---|

| (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229) | CB1 Receptor | 220 | Inverse Agonist |

Enzyme Inhibition Kinetics and Mechanism of Action.

The inhibitory effects of this compound and its derivatives on various enzymes have been explored, revealing potential mechanisms of action in different pathological processes.

Molecular Mechanisms of COX-2 and 5-LOX Inhibition.

The benzhydrylpiperazine scaffold has been utilized in the design of dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that are key mediators of the inflammatory cascade. A study focusing on a series of novel benzhydrylpiperazine-based derivatives identified a compound, designated as 9d, which exhibits potent dual inhibitory activity. Compound 9d, which is structurally related to this compound but features a 4-chloro substitution on a terminal phenyl ring, demonstrated promising inhibition of both COX-2 and 5-LOX.

The in vitro inhibitory concentrations (IC50) for compound 9d were determined to be 0.25 ± 0.03 µM for COX-2 and 7.87 ± 0.33 µM for 5-LOX. This level of COX-2 inhibition was superior to the standard drug celecoxib (B62257) (IC50 = 0.36 ± 0.023 µM), and its 5-LOX inhibition was more potent than that of zileuton (B1683628) (IC50 = 14.29 ± 0.173 µM). The selectivity index (SI) for compound 9d indicated a high degree of selectivity for COX-2 over COX-1.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound 9d | COX-2 | 0.25 ± 0.03 |

| 5-LOX | 7.87 ± 0.33 | |

| Celecoxib (Standard) | COX-2 | 0.36 ± 0.023 |

| Zileuton (Standard) | 5-LOX | 14.29 ± 0.173 |

Interaction with Viral Polymerases (e.g., HCV NS5B).

The RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus, NS5B, is a critical enzyme for viral replication and a key target for antiviral drug development. natap.org While various chemical classes have been identified as inhibitors of NS5B, including benzothiadiazines and benzodiazepines, there is no specific information available in the reviewed scientific literature regarding the inhibitory activity of this compound against HCV NS5B polymerase or other viral polymerases. High-throughput screening campaigns have identified numerous non-nucleoside inhibitors that bind to allosteric sites on the enzyme, but the benzhydrylpiperazine carboxamide scaffold has not been explicitly highlighted in this context in the available research. natap.org

Intracellular Signaling Pathway Modulation

The piperazine scaffold is a versatile structure known to interact with various cellular signaling pathways. Derivatives of 1-benzhydrylpiperazine (B193184) have been investigated for their ability to modulate key signaling cascades involved in inflammation and cellular proliferation.

Compounds containing the benzhydrylpiperazine nucleus have demonstrated significant anti-inflammatory properties. Research on a series of benzhydrylpiperazine-based dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) has shown that these molecules can effectively modulate the production of key inflammatory mediators. Specifically, certain derivatives have been found to inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2), a key product of the COX-2 pathway that drives inflammation and pain.

Furthermore, these compounds have been observed to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Conversely, they have been shown to increase the concentration of the anti-inflammatory cytokine interleukin-10 (IL-10). This dual action of suppressing pro-inflammatory mediators while promoting anti-inflammatory ones suggests a comprehensive immunomodulatory effect.

Table 1: Observed Effects of Structurally Similar Benzhydrylpiperazine Derivatives on Inflammatory Mediators

| Mediator | Observed Effect of Structurally Similar Compounds |

| Prostaglandin E2 (PGE2) | Inhibition of production |

| Interleukin-6 (IL-6) | Decrease in production |

| Tumor Necrosis Factor-α (TNF-α) | Decrease in production |

| Interleukin-10 (IL-10) | Increase in production |

The 1-benzhydrylpiperazine framework is a common feature in compounds exhibiting antiproliferative activity against various cancer cell lines. The mechanisms underlying this activity are often multifactorial, involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Studies on novel 1-benzhydrylpiperazine derivatives have shown that they can induce apoptosis in cancer cells. This is often accompanied by the arrest of the cell cycle at specific phases, thereby preventing the proliferation of malignant cells. For instance, some piperazine derivatives have been reported to cause cell cycle arrest at the G2/M phase. The induction of apoptosis is a critical mechanism for eliminating cancerous cells, and its activation by these compounds highlights their therapeutic potential.

The piperazine moiety is a well-recognized pharmacophore in the design of ion channel modulators. While direct evidence for this compound is not available, numerous piperazine derivatives have been shown to interact with various ion channels, including voltage-gated calcium channels. This interaction can lead to the modulation of ion flow across the cell membrane, which is a fundamental process in cellular signaling and excitability. The ability of piperazine-containing compounds to modulate these channels suggests that this compound may also possess such properties, potentially influencing a range of physiological processes.

Allosteric Modulation and Orthosteric Binding Site Interactions

The concept of allosteric modulation, where a ligand binds to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site of the endogenous ligand, is a key area of pharmacology. This mode of interaction can offer greater selectivity and a more nuanced modulation of receptor activity compared to direct competition at the orthosteric site.

Several piperazine carboxamide derivatives have been identified as allosteric modulators of G protein-coupled receptors (GPCRs). These compounds can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the effect of the endogenous ligand. Given the presence of the piperazine carboxamide structure in this compound, it is plausible that it could function as an allosteric modulator at one or more receptor targets. Orthosteric binding, where the compound directly competes with the endogenous ligand for the primary binding site, also remains a possibility, as the benzhydryl group can confer affinity for various receptors.

Downstream Molecular Effects and Biological Consequences

The modulation of intracellular signaling pathways and receptor interactions by a compound like this compound would be expected to lead to a cascade of downstream molecular effects and ultimately, distinct biological consequences.

Based on the activities of related compounds, the downstream effects could include the activation of apoptotic pathways, involving caspases and other key executioner proteins. Furthermore, the observed cell cycle arrest by similar molecules suggests an impact on the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory partners. The anti-inflammatory actions would translate to a dampening of the inflammatory response at the tissue level. The culmination of these molecular events would likely manifest as antiproliferative and anti-inflammatory effects in relevant biological systems.

Preclinical Pharmacological Evaluation of 4 Benzhydryl N Cyclohexylpiperazine 1 Carboxamide in Non Human Models

In Vitro Cellular Assays

In vitro cellular assays are fundamental in early-stage drug development for determining the biological activity of a compound at a cellular level. These assays provide a controlled environment to study specific mechanisms of action, such as receptor interaction, enzyme inhibition, and effects on cell viability.

While specific functional assay data for 4-benzhydryl-N-cyclohexylpiperazine-1-carboxamide on the VR1 (Vanilloid Receptor 1) receptor using techniques like FLIPR (Fluorometric Imaging Plate Reader) assays are not extensively detailed in available literature, studies on structurally similar compounds highlight the potential for this class to interact with key receptor systems. For instance, a closely related series of benzhydrylpiperazine derivatives has been investigated for its effects on cannabinoid receptors. One such study reported the asymmetric synthesis and biological evaluation of N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide. nih.gov This compound was identified as a potent and selective inverse agonist for the human cannabinoid receptor 1 (hCB1). nih.gov Functional assays demonstrated that the R-enantiomer, in particular, displayed enhanced antagonistic activity at the hCB1 receptor, indicating that compounds in this chemical family can exhibit specific and potent interactions with G-protein coupled receptors. nih.gov

The dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes is a significant therapeutic strategy for managing inflammation, as it addresses two major pathways in the arachidonic acid cascade. mdpi.comresearchgate.net Benzhydrylpiperazine derivatives have been synthesized and evaluated as dual inhibitors of these enzymes. nih.govrsc.org

In a study investigating novel benzhydrylpiperazine-based hybrids, a colorimetric inhibitor screening assay was used to determine their inhibitory potential against COX-1 and COX-2 enzymes, with indomethacin (B1671933) and celecoxib (B62257) as reference drugs. nih.gov The 5-LOX inhibitory activity was also assessed, showing that many derivatives were potent inhibitors, with potency comparable to the standard drug zileuton (B1683628). nih.gov One particular derivative, compound 9d , which features a 4-chloro substitution on a terminal phenyl ring, demonstrated promising dual inhibition with an IC₅₀ value of 0.25 µM for COX-2 and 7.87 µM for 5-LOX. rsc.org This potency was superior to the standard drugs celecoxib (COX-2 IC₅₀ = 0.36 µM) and zileuton (5-LOX IC₅₀ = 14.29 µM). rsc.org

| Compound | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 9d | 0.25 ± 0.03 | 7.87 ± 0.33 | rsc.org |

| Celecoxib (Standard) | 0.36 ± 0.023 | N/A | rsc.org |

| Zileuton (Standard) | N/A | 14.29 ± 0.173 | rsc.org |

The antimicrobial potential of benzhydrylpiperazine carboxamides has been explored against a range of pathogenic microbes. A study detailed the synthesis of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives and evaluated their in vitro antimicrobial activity. nih.gov The evaluation was conducted using the paper disc diffusion and microdilution methods against several standard strains of Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

The tested Gram-positive bacteria included Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, and Bacillus subtilis. The Gram-negative strains were Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, and Salmonella typhi. nih.gov Several of the synthesized carboxamide derivatives, specifically compounds 9c , 9e , 9f , and 9h , exhibited potent antimicrobial activities when compared to the standard drug streptomycin. nih.gov This suggests that the benzhydrylpiperazine carboxamide scaffold is a promising framework for the development of new antimicrobial agents.

The cytotoxic and antiproliferative properties of benzhydrylpiperazine carboxamide derivatives have been extensively investigated against various human cancer cell lines. These studies aim to identify compounds that can inhibit the growth of or kill cancer cells, making them potential candidates for anticancer drug development.

One study reported the synthesis of 32 benzhydrylpiperazine derivatives with carboxamide and thioamide moieties and screened their in vitro cytotoxic activities against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines using the sulphorhodamine B (SRB) assay. researchgate.netnih.gov Another investigation focused on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, testing their cytotoxicity on a broader panel of cancer cell lines, including those from the liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), gastric (KATO-3), and endometrium (MFE-296). nih.govresearchgate.net

Furthermore, a series of benzhydrylpiperazine-based dual COX-2/5-LOX inhibitors also demonstrated significant anti-cancer potential against A549 (lung), COLO-205 (colon), and MIA-PA-CA-2 (pancreas) human cancer cell lines. nih.govrsc.org These findings underscore the broad-spectrum antiproliferative activity of this class of compounds.

| Compound Series | Tested Cancer Cell Lines | Assay Method | Key Findings | Reference |

|---|---|---|---|---|

| Benzhydrylpiperazine carboxamides and thioamides | HUH-7 (Hepatocellular), MCF-7 (Breast), HCT-116 (Colorectal) | Sulforhodamine B (SRB) | 4-chlorobenzhydrylpiperazine derivatives were generally more cytotoxic. | researchgate.netnih.gov |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B (Liver); MCF7, BT20, T47D, CAMA-1 (Breast); HCT-116 (Colon); KATO-3 (Gastric); MFE-296 (Endometrial) | Sulforhodamine B (SRB) | All compounds showed significant cell growth inhibitory activity. | nih.govresearchgate.net |

| Benzhydrylpiperazine-based dual COX-2/5-LOX inhibitors | A549 (Lung), COLO-205 (Colon), MIA-PA-CA-2 (Pancreas) | Not Specified | Compound 9d demonstrated anti-cancer potential. | nih.govrsc.org |

The benzhydrylpiperazine moiety is a classic structural component of many first and second-generation antihistamines (e.g., hydroxyzine, cetirizine). Consequently, novel derivatives are often evaluated for their potential to antagonize histamine (B1213489) receptors. A common and effective method for this evaluation is the in vitro guinea pig ileum assay. ijpsr.com This bioassay measures the ability of a compound to inhibit the contraction of the ileum smooth muscle induced by histamine, which is a direct measure of H1 receptor antagonism. A study focused on synthesizing and evaluating 1-benzhydryl piperazine (B1678402) acyl derivatives specifically tested their antihistaminic activity using this in-vitro guinea pig ileum model, confirming the continued interest in this scaffold for modulating histamine-mediated responses. ijpsr.com

Parasitic infections caused by helminths remain a significant global health issue, necessitating the search for new anthelmintic agents. mdpi.com The piperazine core itself has a long history of use as an anthelmintic drug. Research has been conducted to explore the anthelmintic properties of novel 1-benzhydryl piperazine derivatives. ijpsr.com The activity of these synthesized compounds was evaluated using the Garg and Atal method, a standard procedure for screening anthelmintic efficacy. ijpsr.com This line of investigation suggests that the combination of the benzhydryl group with the piperazine nucleus may lead to new therapeutic options for parasitic worm infections. Other carboxamide-containing structures have also been assessed for activity against parasitic nematodes like Haemonchus contortus. researchgate.net

In Vivo Animal Models for Pharmacological Efficacy

Anti-inflammatory Models (e.g., Rodent Paw Edema Assay)

No studies were identified that have evaluated the anti-inflammatory effects of this compound using the rodent paw edema assay or other standard in vivo models of inflammation. Therefore, no data on its potential to reduce edema or inhibit inflammatory processes are available.

Antinociceptive Activity in Preclinical Pain Models

There is no published research detailing the antinociceptive properties of this compound in established preclinical pain models, such as the hot plate, tail-flick, or formalin tests. Consequently, its potential analgesic effects have not been characterized.

Anti-cancer Potential in Animal Models (e.g., Drosophila cancer model, tumor xenograft models)

The scientific literature lacks any reports on the evaluation of this compound in animal models of cancer. Studies utilizing Drosophila cancer models or tumor xenograft models to assess its anti-cancer potential have not been published.

Preclinical Pharmacokinetic (PK) Characterization (e.g., Oral Absorption, Distribution in Animal Models)

No data are available regarding the preclinical pharmacokinetic properties of this compound. Information on its oral absorption, distribution in tissues, metabolism, and excretion in animal models has not been reported.

Computational and Theoretical Chemistry Applications in 4 Benzhydryl N Cyclohexylpiperazine 1 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as 4-benzhydryl-N-cyclohexylpiperazine-1-carboxamide, might interact with a biological target, typically a protein or enzyme.

In studies of related piperazine (B1678402) derivatives, molecular docking has been successfully employed to elucidate binding modes and affinities. For instance, docking studies on benzhydrylpiperazine-based hybrids have helped confirm their binding and stability within the active sites of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov The process involves preparing the 3D structure of the ligand and the target protein. Docking algorithms then explore various possible conformations of the ligand within the binding site of the protein, calculating a scoring function to estimate the binding affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are identified. For this compound, this would involve docking it into the active site of a putative target to predict its binding orientation and energy, providing insights into its potential mechanism of action.

Interactive Table: Key Molecular Docking Parameters

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Binding Affinity (kcal/mol) | An estimation of the binding energy between the ligand and the target. More negative values typically indicate stronger binding. | Predicts the strength of interaction with a potential biological target. |

| Hydrogen Bonds | Non-covalent attractions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Identifies specific amino acid residues in the target that form key stabilizing interactions with the carboxamide or piperazine moieties. |

| Hydrophobic Interactions | Interactions between nonpolar groups, such as the benzhydryl and cyclohexyl rings, and nonpolar residues in the target's binding pocket. | Crucial for the proper orientation and stabilization of the bulky nonpolar groups of the molecule within the active site. |

| RMSD (Å) | Root Mean Square Deviation between the docked pose and a reference (e.g., crystallographic) pose. Lower values indicate better accuracy. | Validates the accuracy of the docking protocol if a known complex structure is available. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and biomolecular complexes over time. This technique can be used to study the conformational flexibility of this compound and the stability of its complex with a biological target.

MD simulations on related carboxamide and piperazine derivatives have been used to confirm the stability of ligand-protein interactions predicted by molecular docking. nih.gov The simulation solves Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal how the complex behaves in a simulated physiological environment. For the this compound-target complex, MD simulations could assess the stability of key hydrogen bonds and hydrophobic contacts, calculate the binding free energy, and reveal conformational changes in both the ligand and the protein upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds.

For a series of analogues of this compound, a QSAR model could be developed by correlating various molecular descriptors (e.g., physicochemical, electronic, and steric properties) with their measured biological activity. Studies on other carboxamide derivatives have successfully used 3D-QSAR methods to build predictive models. biointerfaceresearch.commedcraveonline.com These models can identify the key structural features that are important for activity. For instance, a QSAR study might reveal that the size and electronics of the substituents on the benzhydryl group or the nature of the carboxamide linkage are critical for biological effect, thereby guiding the design of more potent analogues.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as poor pharmacokinetic profiles are a major cause of late-stage drug failure. In silico ADME models use a compound's structure to predict these properties.

For this compound, various computational tools can predict properties like intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.comnih.gov These predictions are often based on established rules, such as Lipinski's Rule of Five, and models built from large datasets of experimental ADME data. researchgate.net Predicting the ADME profile early in the research process helps to identify potential liabilities and allows for structural modifications to improve the compound's drug-like properties.

Interactive Table: Predicted ADME Properties

| ADME Property | Predicted Value/Range | Implication for Drug Development |

|---|---|---|

| Human Intestinal Absorption | High/Low | Indicates potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Yes/No | Determines if the compound can reach targets in the central nervous system. |

| P-glycoprotein Substrate | Yes/No | Predicts potential for active efflux from cells, which can limit bioavailability and tissue penetration. |

| CYP450 Inhibition (e.g., 2D6, 3A4) | Inhibitor/Non-inhibitor | Predicts the likelihood of drug-drug interactions. |

| LogP (Lipophilicity) | Numerical Value | Influences absorption, distribution, and metabolism. |

Virtual Screening and De Novo Design of Novel Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. u-strasbg.fr This can be done through ligand-based or structure-based approaches. If a known active ligand for a target exists, one can search for compounds with similar properties. Alternatively, if the 3D structure of the target is known, compounds can be docked into the binding site on a massive scale.

Starting with the this compound scaffold, virtual screening could be used to explore large chemical databases for novel analogues with potentially improved activity or properties. ceu.es De novo design algorithms can also be used to build new molecules from scratch within the constraints of the target's binding site, suggesting novel chemical structures that could be synthesized and tested.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure, geometry, and reactivity of molecules. substack.com Methods like Density Functional Theory (DFT) can provide highly accurate information about molecular properties.

For this compound, quantum chemical calculations could be used to:

Optimize the molecule's 3D geometry.

Calculate the distribution of electron density and the molecular electrostatic potential, which are crucial for understanding intermolecular interactions. nih.gov

Determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which provide insights into the molecule's chemical reactivity and electronic transitions.

Predict spectroscopic properties, such as NMR chemical shifts, to aid in structural characterization.

These calculations provide a fundamental understanding of the molecule's intrinsic properties, which underpins its interactions with biological systems.

Future Research Directions and Translational Perspectives for 4 Benzhydryl N Cyclohexylpiperazine 1 Carboxamide Analogues

Exploration of Novel Therapeutic Indications Based on Emerging Mechanistic Insights

The therapeutic potential of a compound is intrinsically linked to its mechanism of action. For analogues of 4-benzhydryl-N-cyclohexylpiperazine-1-carboxamide, exploring new therapeutic uses will depend on elucidating their precise molecular interactions. Research into related benzhydrylpiperazine structures has revealed several promising mechanisms that could be indicative of the potential activities of this compound class.

For instance, certain benzhydrylpiperazine-based compounds have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways. nih.gov This dual-inhibition mechanism suggests potential applications in treating complex inflammatory diseases. nih.gov Furthermore, inflammation is increasingly recognized as a hallmark of cancer, indicating that compounds with this activity could also be explored for their anti-proliferative effects in oncology. nih.gov

Other studies have pointed to different mechanisms, such as the inhibition of histone deacetylase (HDAC) enzymes or the induction of reactive oxygen species (ROS), which are relevant to cancer therapy. The piperazine (B1678402) scaffold itself is a key component in a multitude of drugs targeting central nervous system disorders, cancer, and infectious diseases, highlighting its adaptability. nbinno.comrsc.org Additionally, novel piperazine compounds have been investigated for their potential in neurodegenerative conditions like Alzheimer's disease by targeting the aggregation of both amyloid-β and tau peptides. nih.gov A thorough investigation into which of these, or other, pathways are modulated by this compound analogues is a critical first step.

Potential Therapeutic Areas for Exploration:

Oncology: Based on potential COX/LOX or HDAC inhibition.

Inflammatory Disorders: Targeting chronic inflammatory conditions through dual pathway inhibition.

Neurodegenerative Diseases: Investigating effects on protein aggregation pathways relevant to Alzheimer's.

Infectious Diseases: Exploring antimicrobial or antiviral properties, a known strength of the broader piperazine class. nih.gov

Development of Advanced Synthetic Methodologies for Optimized Production

Efficient and scalable synthesis is paramount for the successful development of any pharmaceutical compound. Traditional synthesis of benzhydrylpiperazine derivatives often involves multi-step processes, starting with the formation of a benzhydryl chloride intermediate, followed by its reaction with piperazine, and subsequent acylation or carboxamidation to yield the final product. nih.govijpsr.com

To optimize the production of new analogues, advanced synthetic methodologies should be explored. These modern techniques can offer higher yields, greater structural diversity, and more environmentally sustainable processes.

Advanced Synthetic Strategies:

Transition-Metal-Catalyzed Cross-Coupling: Techniques like Buchwald-Hartwig amination can be used for the efficient formation of N-aryl bonds, which could be applied to create diverse analogues. nih.gov

C-H Functionalization: Recent breakthroughs in the direct functionalization of the piperazine ring's C-H bonds offer a powerful way to introduce substituents onto the carbon skeleton, a feature largely unexplored in most piperazine-based drugs. mdpi.com This allows for the creation of novel chemical entities with unique three-dimensional structures and potentially improved pharmacological properties. mdpi.comresearchgate.net

Flow Chemistry: Converting traditional batch syntheses to continuous flow processes can improve reaction efficiency, safety, and scalability, making the production of lead candidates more viable. nih.gov

Multicomponent Reactions (MCRs): An Ugi-based multicomponent approach followed by an intramolecular cyclization has been shown to be an effective method for rapidly assembling highly substituted piperazine scaffolds from simple starting materials. acs.org

By adopting these advanced methods, chemists can accelerate the synthesis of diverse compound libraries for screening and establish more efficient routes for manufacturing promising lead candidates. researchgate.netnih.gov

Integration of Multi-Omics Data for Deeper Biological Understanding of Compound Effects

To fully comprehend the biological impact of this compound analogues, a systems-level approach is necessary. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of a compound's effects on cellular networks, moving beyond the limitation of single-target analysis. nih.govnashbio.com

This integrated approach can revolutionize the understanding of a drug candidate by:

Identifying Novel Targets: Multi-omics analysis can uncover previously unknown molecular targets or pathways that are perturbed by the compound, potentially revealing new therapeutic indications. nashbio.commdpi.com

Elucidating Mechanisms of Action: By observing changes across different biological layers, researchers can build a comprehensive picture of the drug's mechanism, including downstream effects and feedback loops. nih.gov

Predicting Toxicity and Off-Target Effects: An integrated analysis can identify unintended interactions and pathway disruptions, allowing for earlier prediction of potential adverse effects. nih.gov

Discovering Biomarkers: Multi-omics data can help identify biomarkers that predict patient response to the drug, paving the way for personalized medicine. researchgate.net

While challenging due to the complexity of the data, network-based integration methods are being developed to synthesize these diverse datasets into actionable insights for drug discovery. nih.govresearchgate.net Applying these techniques to analogues of this compound would provide a significant advantage in understanding their biological activity and potential for clinical success.

Design of Targeted Delivery Systems and Prodrug Strategies

Optimizing how a drug reaches its intended target can dramatically improve its efficacy and reduce side effects. For analogues of this compound, two key strategies are the design of targeted delivery systems and the development of prodrugs.

Targeted Delivery Systems: These systems aim to concentrate the therapeutic agent at the site of disease. For piperazine-based compounds, this could involve conjugation to moieties that bind to receptors overexpressed on target cells, such as cancer cells. One innovative approach involves using protein cages, like humanized ferritin, functionalized with piperazine-based compounds to deliver therapeutic cargo, such as siRNA. nih.govacs.org This system can target the transferrin receptor (TfR1), which is often upregulated in proliferating cancer cells, thereby directing the therapeutic specifically to the tumor. nih.govacs.org

Prodrug Strategies: A prodrug is an inactive or less active precursor that is converted into the active drug within the body. ijpcbs.comjiwaji.edu This approach can overcome issues with the parent drug, such as poor solubility, instability, or rapid metabolism. jiwaji.edunih.govyoutube.com For a compound like this compound, which contains an amide group, various prodrug modifications could be explored. The amide and piperazine nitrogen atoms are common sites for chemical modification. nih.govnih.gov

| Strategy | Functional Group Targeted | Potential Benefit |

| Ester Prodrugs | Introduction of a hydroxyl group for esterification. | Improve water solubility (e.g., with amino acids) or membrane permeability. nih.gov |

| Amide Prodrugs | Modification of the existing carboxamide or piperazine nitrogen. | Can alter solubility and metabolic stability, though often more stable than esters. ijpcbs.comnih.gov |

| Phosphate (B84403) Prodrugs | Addition of a phosphate group to a hydroxylated analogue. | Significantly increases aqueous solubility for intravenous formulations. |

By leveraging these approaches, the therapeutic index of promising analogues can be significantly enhanced, making them more viable candidates for clinical development.

Strategic Considerations for Further Preclinical Development and Lead Optimization

Once a promising analogue of this compound is identified, a rigorous process of lead optimization is required to refine its properties into those of a viable drug candidate. patsnap.com This is an iterative process involving chemical synthesis, biological testing, and computational modeling. patsnap.comyoutube.com

Key Optimization Strategies:

Structure-Activity Relationship (SAR) Studies: This involves systematically modifying different parts of the molecule—the benzhydryl group, the cyclohexyl ring, and the piperazine linker—to understand how each component contributes to biological activity. SAR studies help identify the key pharmacophoric features and guide the design of more potent and selective compounds. nih.govyoutube.comscienceopen.com

Computational Modeling: In silico techniques such as molecular docking and molecular dynamics simulations can provide insights into how the compounds bind to their target proteins. ijraw.com This allows for the rational design of new analogues with improved binding affinity and specificity, saving time and resources compared to traditional screening. nih.gov

ADMET Profiling: A critical part of lead optimization is evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds. arabjchem.org Early assessment of properties like solubility, metabolic stability, and potential toxicity (e.g., hERG inhibition) is crucial for avoiding late-stage failures. ijraw.comnih.govresearchgate.netnih.gov The goal is to develop a compound with a balanced profile of potency and favorable pharmacokinetics. scienceopen.com

The process involves creating a virtuous cycle of design, synthesis, and testing, where data from each round informs the next, progressively refining the lead compound toward a preclinical candidate with an optimal therapeutic profile. patsnap.comdepositolegale.it

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 4-benzhydryl-N-cyclohexylpiperazine-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the piperazine core followed by sequential substitutions. For example:

Core Formation : Use reductive amination between piperazine derivatives and cyclohexylamine under acidic conditions (e.g., acetic acid) to introduce the cyclohexylcarboxamide group .

Benzhydryl Substitution : React the intermediate with benzhydryl bromide or chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to install the benzhydryl group .

- Optimization : Monitor reaction progress via HPLC and adjust parameters (temperature, solvent polarity) to minimize side products. Purity can be enhanced using column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Confirmation : Use NMR (¹H, ¹³C) to verify substituent positions and purity. For stereochemical analysis, X-ray crystallography (as in related piperazine-carboxamides) provides definitive conformational data .

- Physicochemical Profiling : Determine solubility in DMSO/PBS buffers, logP values via shake-flask methods, and thermal stability using differential scanning calorimetry (DSC) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize receptor-binding assays (e.g., serotonin or dopamine receptors due to piperazine's neuroactive potential) using radioligand displacement techniques . For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions